molecular formula C9H5F3N2O B1504016 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 944903-91-7

6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No. B1504016
CAS RN: 944903-91-7
M. Wt: 214.14 g/mol
InChI Key: UAXLBYYHIYNURW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound that belongs to the class of imidazoles . Imidazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . This compound has a trifluoromethyl group attached to it, which can significantly alter its properties .

Scientific Research Applications

Medicinal Chemistry

Imidazole and its derivatives, including “6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde”, are vital and universal heterocycles in medicinal chemistry . They exhibit a widespread spectrum of significant pharmacological or biological activities, and are widely researched and applied by pharmaceutical companies for drug discovery .

Synthesis of Imidazole-Based Medicinal Molecules

The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is one of the most appropriate strategies to synthesize imidazole-based medicinal molecules . This method has been increasingly developed due to its advantages .

Treatment of Various Diseases

Imidazole-based heterocyclic compounds have been playing a central role in the treatment of numerous types of diseases . New derivatives for medicinal use are being energetically developed worldwide .

Biological Activities

Imidazole hybrids are known for their broad pharmacological spectrum, attributed to the chemical characteristics of their nitrogen atoms . They cover a wide range of significant activities including antibacterial, antifungal, antituberculosis, antiviral, anticancer, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects, along with the inhibition of cholinesterase, carbonic anhydrase, and monoamine oxidase (MAO) enzymes .

Construction of Metal–Organic Frameworks (MOFs)

N-heterocyclic carboxylate ligands, including “6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde”, are used in the construction of metal–organic frameworks (MOFs) due to their coordination advantage . These MOFs are structurally stable and are used for proton conduction research .

Development of Novel Drug Molecules

The demand for novel drug molecules featuring distinct mechanisms of action is increasing due to the inefficacy of pharmaceutics used to treat microbial, inflammatory, cancer, and neurodegenerative disorders . Imidazole hybrids are being developed to address these critical health challenges .

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The research and development of imidazole- and benzimidazole-containing drugs is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde could potentially be a subject of future research in this field.

properties

IUPAC Name

6-(trifluoromethyl)-1H-benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(4-15)13-6/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXLBYYHIYNURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696297
Record name 6-(Trifluoromethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde

CAS RN

944903-91-7
Record name 6-(Trifluoromethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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